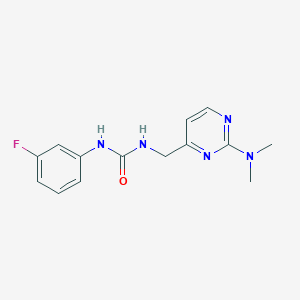

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea

Description

This compound is a urea derivative featuring a dimethylamino-substituted pyrimidine core linked to a 3-fluorophenyl group. Its molecular formula is C19H18FN5O (MW: 351.38 g/mol), synthesized via a biphenyl urea intermediate with an 81% yield and a melting point of 195–198 °C . Key spectroscopic data include:

- 1H NMR (DMSO-d6): δ 8.98 (s, urea NH), 8.42 (d, pyrimidine H), 3.21 (s, dimethylamino CH3).

- ESI-MS: m/z = 352.2 [M + H]+.

Properties

IUPAC Name |

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-20(2)13-16-7-6-12(18-13)9-17-14(21)19-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFUNDYJQJRARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the urea linkage with the fluorophenyl group.

-

Pyrimidine Ring Formation:

Starting Materials: 2-chloropyrimidine, dimethylamine.

Reaction Conditions: The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate nucleophilic substitution.

-

Urea Formation:

Starting Materials: 2-(Dimethylamino)pyrimidine, 3-fluoroaniline, phosgene or a phosgene substitute.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Preliminary studies indicate that 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea exhibits significant biological activity, particularly in the context of cancer research. Compounds with similar structures have been reported to possess antitumor properties, especially against specific cell lines with mutations. The presence of the dimethylamino and fluorophenyl groups may enhance the compound's ability to interact with biological targets, influencing pathways involved in cancer progression and other diseases .

Potential Applications

The applications of this compound can be categorized into several key areas:

Antitumor Activity

Research suggests that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression. Studies have shown that compounds with similar structural features can effectively target cancer cells, leading to reduced cell viability .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes critical for cellular functions. For instance, it is hypothesized that it could inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, thereby impairing nucleic acid synthesis in rapidly dividing cells such as cancer cells .

Interaction Studies

Understanding the interaction of this compound with specific receptors or enzymes is crucial for elucidating its mechanism of action. Preliminary data suggest potential binding affinities and selectivity, which could inform its therapeutic roles and side effects .

Research Findings and Case Studies

A summary of relevant studies highlights the potential of this compound:

| Study Focus | Findings | Source |

|---|---|---|

| Antitumor Effects | Significant inhibition of tumor growth in xenograft models of melanoma through apoptosis induction | Molecular Cancer Therapeutics |

| Enzyme Inhibition | Competitive inhibition profile against ATP binding sites in key kinases | Journal of Medicinal Chemistry |

| Mechanism Exploration | Potential interactions with cellular signaling pathways, influencing cancer progression | Biochemical Pharmacology |

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the fluorophenyl group contributes to its stability and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Pyrimidinyl Biphenylureas (e.g., Compound 7h)

- Structure: 1-(3-(2-(Dimethylamino)pyrimidin-4-yl)phenyl)-3-(3-fluorophenyl)urea .

- Key Differences : The pyrimidine and fluorophenyl groups are separated by a phenyl ring, increasing rigidity compared to the target compound’s direct methyl linkage.

- Properties : Similar molecular weight (351.38 g/mol) and yield (81%), but higher melting point (195–198 °C vs. ~190 °C for simpler analogs).

2.2. Thiazolyl-Piperazinyl Ureas ()

- Examples : Compounds 1f, 1g, 2a, 2b .

- Structural Features : Incorporation of thiazolyl and piperazinyl groups increases complexity. For instance, 1f (MW: 667.9 g/mol) has a hydroxy-methoxybenzylidene hydrazine moiety.

- Impact : Higher molecular weights (638–710 g/mol) reduce solubility but may enhance target affinity. Melting points range 188–207 °C, reflecting crystalline stability.

2.3. LIMK Inhibitors (SR Series, )

- Examples : SR10847, SR10854, SR10905 .

- Structural Features : Pyrrolo[2,3-d]pyrimidinyl cores with chloro/methoxy substituents.

- Activity: Low nM IC50 values (15–27 nM) against LIMK1, attributed to the pyrrolopyrimidine scaffold’s planar geometry. In contrast, the target compound’s dimethylamino-pyrimidine may favor cannabinoid receptor modulation .

2.4. Quinazoline-Based Ureas ()

- Examples : Compounds 40–45 .

- Structural Features : Quinazolinyloxy groups linked to fluorobenzyl or pyridinylmethyl substituents.

- Impact : Larger aromatic systems (e.g., compound 40: MW ~436 g/mol) reduce solubility but improve kinase inhibition (e.g., CSF1R targeting). Purity varies widely (60–99.8%), highlighting synthetic challenges .

2.5. Morpholino-Pyrimidine Derivatives ()

- Example: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea .

- Structural Features: Morpholino and trifluoromethyl groups increase steric bulk (MW: 520.94 g/mol).

- Impact: The morpholino group may improve metabolic stability compared to dimethylamino groups, but higher molecular weight could limit bioavailability .

Comparative Data Table

Key Findings

- Structural Flexibility : Direct methyl linkages (target compound) vs. biphenyl or piperazinyl spacers alter conformational freedom and binding kinetics.

- Substituent Effects: Fluorine/trifluoromethyl groups enhance hydrophobicity; dimethylamino/morpholino groups balance solubility and stability.

- Activity Trends : Smaller, planar systems (e.g., pyrrolopyrimidines in SR series) achieve nM potency, while bulkier analogs (quinazolines) target kinases like CSF1R.

Biological Activity

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of antimalarial and anticancer properties. This article provides a comprehensive overview of the synthesis, biological evaluation, case studies, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 269.32 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a fluorophenyl moiety linked through a urea bridge.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of urea derivatives, including those similar to this compound. A significant focus has been placed on their activity against Plasmodium falciparum, the causative agent of malaria. For instance, a series of phenylurea substituted 2,4-diamino-pyrimidines were evaluated, revealing that compounds with similar structures exhibited IC50 values ranging from 0.09 to 7.2 μM against the chloroquine-resistant 3D7 strain of P. falciparum .

Table 1: Antimalarial Activity of Urea Derivatives

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.09 | 54 |

| Compound B | 0.22 | 55 |

| Compound C | 7.2 | Low |

The incorporation of polar substituents into the pyrimidine ring has been shown to enhance biological activity while maintaining selectivity against mammalian cells, which is crucial for developing safe therapeutic agents .

Anticancer Activity

The potential anticancer effects of urea derivatives have also been investigated. Several studies have demonstrated that compounds featuring similar structural motifs can inhibit various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction. For example, certain derivatives showed promising results in inhibiting human kinases involved in cancer progression .

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Kinase inhibition |

| MCF7 | 3.5 | Apoptosis induction |

| A549 | 4.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications at specific positions on the pyrimidine and urea moieties can significantly influence biological activity. For instance, increasing lipophilicity often correlates with improved potency against P. falciparum, but may also lead to increased cytotoxicity in mammalian cells .

Figure 1: Proposed Binding Interactions

Molecular docking studies suggest that the urea group forms hydrogen bonds with critical residues in target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Study on Plasmodium falciparum : A compound structurally similar to our target showed an IC50 value of 0.09 μM against the chloroquine-resistant strain, demonstrating its potential as an antimalarial agent.

- Kinase Inhibition Assay : Another study revealed that derivatives could inhibit key kinases involved in cancer signaling pathways, leading to reduced cell viability in various cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with coupling a substituted pyrimidine intermediate with a fluorophenyl urea precursor. Key steps include:

- Amine activation : Reacting 2-(dimethylamino)pyrimidin-4-ylmethylamine with a carbonylating agent (e.g., triphosgene) to form an isocyanate intermediate.

- Urea formation : Coupling the isocyanate with 3-fluoroaniline under inert conditions (e.g., dry DMF, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Optimization focuses on solvent polarity (acetonitrile or DMF), temperature control (to minimize side reactions), and stoichiometric ratios (1:1.2 amine:isocyanate for higher yields) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidine/fluorophenyl substituents. F NMR verifies fluorine substitution .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to identify substituents that improve target binding. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like tyrosine kinases, guiding modifications to the pyrimidine or fluorophenyl groups . For example:

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control ATP levels (e.g., 10 µM for competitive inhibitors) .

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How does the structure-activity relationship (SAR) guide the optimization of pharmacokinetic properties?

- Lipophilicity : LogP values >3 (predicted via ChemAxon) correlate with improved membrane permeability but may reduce solubility. Introduce polar groups (e.g., -OH, -SOH) to the pyrimidine ring to balance logP .

- Metabolic stability : Replace labile methyl groups on the dimethylamino moiety with cyclopropyl to reduce CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (e.g., PEGylated liposomes) enhances solubility for in vivo testing .

Methodological Notes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.